molecular formula C5H14ClN3O B150828 (2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride CAS No. 123-46-6

(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride

Cat. No.: B150828
CAS No.: 123-46-6
M. Wt: 167.64 g/mol
InChI Key: YSULOORXQBDPCU-UHFFFAOYSA-N
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Description

Girard’s reagent T (GT) is a quaternary ammonium hydrazide derivative with the chemical formula C₅H₁₄ClN₃O. It is widely used in glycomics and proteomics as a derivatization agent to enhance the detection sensitivity of reducing glycans in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). GT reacts with the aldehyde group of reducing glycans under mild acidic conditions to form stable hydrazone bonds, imparting a permanent positive charge to the derivatized glycans. This charge modification significantly improves ionization efficiency, reduces spectral complexity (by eliminating sodium/potassium adducts), and stabilizes labile structures like sialylated glycans during MS analysis .

GT’s unique properties include:

  • On-target derivatization (GTOD): Reaction occurs directly on the MALDI plate at room temperature, avoiding complex cleanup steps .
  • Broad applicability: Compatible with neutral and sialylated glycans from glycoproteins, glycosphingolipids, and free oligosaccharides .
  • Stability: Derivatives remain stable for at least 10 days (RSD ≤ 2.95%) .

Properties

CAS No.

123-46-6

Molecular Formula

C5H14ClN3O

Molecular Weight

167.64 g/mol

IUPAC Name

2-(trimethylazaniumyl)ethanehydrazonate;hydrochloride

InChI

InChI=1S/C5H13N3O.ClH/c1-8(2,3)4-5(9)7-6;/h4,6H2,1-3H3;1H

InChI Key

YSULOORXQBDPCU-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC(=O)NN.[Cl-]

Other CAS No.

123-46-6

Pictograms

Irritant

Synonyms

2-Hydrazinyl-N,N,N-trimethyl-2-oxo-ethanaminium Chloride;  (Carboxymethyl)trimethylammonium Chloride Hydrazide;  (Carboxymethyl)trimethyl-ammonium Chloride Hydrazide;  2-Hydrazino-N,N,N-trimethyl-2-oxo-ethanaminium Chloride;  (2-Hydrazino-2-oxoethyl)trim

Origin of Product

United States

Preparation Methods

Quaternization of Ethyl Chloroacetate

The reaction of ethyl chloroacetate (10 mmol) with trimethylamine (10 mmol) in absolute ethanol (10 mL) under reflux (20–24 h) forms the quaternary ammonium intermediate. Hexane washing (2 × 10 mL) removes excess amine, as confirmed by <sup>1</sup>H NMR monitoring of residual tripropylamine signals at δ 1.45 ppm. Yield optimization studies demonstrate that ethanol outperforms methanol due to improved solubility of the intermediate (Table 1).

Table 1: Solvent Effects on Quaternization Yield

SolventReaction Time (h)Yield (%)Purity (HPLC)
Ethanol249298.5%
Methanol248597.1%
Isopropanol247895.3%

Data adapted from.

Hydrazinolysis and Salt Formation

Hydrazine hydrate (1.2 equiv) is added to the quaternized ester, stirring at 25°C for 24 h. Concentration under vacuum yields Girard's Reagent T as a hygroscopic white solid. The 1998 patent specifies that substituting hydrazine hydrate with anhydrous hydrazine increases yields to 75% but introduces hydrazine hydrochloride contaminants detectable via IR absorption at 3205 cm<sup>−1</sup>.

Modern Process Optimizations

Temperature-Dependent Kinetics

A 2013 LC-MS/MS study revealed that elevating the reaction temperature to 85°C reduces the hydrazinolysis step to 4 h, albeit with a 5–10% yield penalty due to thermal decomposition. At 50°C, the reaction achieves 95% conversion in 12 h, as quantified by <sup>13</sup>C NMR integration of the carbonyl signal at δ 170.2 ppm.

Solvent-Free Approaches

Microwave-assisted synthesis (100 W, 15 min) in solvent-free conditions produces Girard's Reagent T with 68% yield and 99% purity, as validated by ATR-IR spectra showing complete disappearance of the ester C=O stretch at 1758 cm<sup>−1</sup>. This method eliminates hexane washing steps, reducing organic waste by 40%.

Analytical Characterization

Spectroscopic Validation

<sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O): δ 3.25 (s, 9H, N(CH<sub>3</sub>)<sub>3</sub>), 4.12 (s, 2H, CH<sub>2</sub>), 8.21 (s, 1H, NH).
<sup>13</sup>C NMR (100 MHz, D<sub>2</sub>O): δ 53.4 (N(CH<sub>3</sub>)<sub>3</sub>), 62.1 (CH<sub>2</sub>), 166.8 (C=O), 170.2 (NHCONH<sub>2</sub>).
ATR-IR: 3494 cm<sup>−1</sup> (N–H stretch), 2915 cm<sup>−1</sup> (C–H), 1758 cm<sup>−1</sup> (ester C=O, absent in final product).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN) shows 98.5% purity with a retention time of 3.2 min. Residual hydrazine is quantified via ion chromatography (<0.01% w/w).

Industrial-Scale Production

Pilot Plant Protocols

A 50 kg batch synthesis employs:

  • Ethyl chloroacetate (45 L) and trimethylamine (32 L) in ethanol (200 L) under reflux (22 h).

  • Hydrazine hydrate (55 L) addition at 5°C to minimize exothermic side reactions.

  • Crystallization from ethanol/ethyl acetate (1:3) yields 38 kg (72%) of product.

Table 2: Scalability Metrics

Batch SizeYield (%)Purity (%)Energy Use (kWh/kg)
1 kg7098.512.4
50 kg7298.19.8
100 kg6897.88.5

Data sourced from.

Environmental Impact

Life-cycle analysis reveals that solvent recovery systems reduce ethanol consumption by 60%, lowering the carbon footprint to 2.1 kg CO<sub>2</sub>/kg product.

Applications in Contemporary Synthesis

Girard's Reagent T enables LC-MS/MS detection of ecdysteroids via hydrazone formation, with a 5-fold signal enhancement compared to underivatized analytes. In beef lactone analysis, derivatization improves MALDI-TOF-MS sensitivity (S/N ratio 2.5× higher) .

Chemical Reactions Analysis

Hydrazone Formation with Carbonyl Compounds

GirT reacts with aldehydes/ketones via nucleophilic addition to form hydrazone derivatives. This reaction is pivotal for tagging carbonyl groups in analytical workflows:

Reaction Mechanism :

  • Step 1 : Nucleophilic attack by GirT's hydrazide group on the carbonyl carbon, forming a tetrahedral intermediate.

  • Step 2 : Acid-catalyzed dehydration to yield the hydrazone conjugate .

Key Findings :

  • pH Dependence : Optimal reaction rates occur at pH 4–5, transitioning from aminomethanol dehydration (pH 7) to aminomethanol formation (pH 1) .

  • Catalysis : Carboxylic acids accelerate aminomethanol formation (Brønsted α = 0.24–0.26) .

  • Equilibrium : Reactions rarely reach completion due to reversible hydrazone formation .

Example :
FodU (5-formyl-2'-deoxyuridine) derivatization with GirT under 10% acetic acid yields a hydrazone conjugate (m/z 370 → 254 → 195 upon MS/MS fragmentation) .

Optimization of Derivatization Conditions

Experimental parameters significantly impact reaction efficiency:

ParameterOptimal ConditionConversion RateSource
Molar Ratio (GirT:FodU) 30:197.5%
Reaction Time 4 hours (85°C)Peak yield
Acid Concentration 10% acetic acid5x faster vs. neutral
Temperature 50–85°CTime-dependent
  • Acid Role : 10% acetic acid accelerates hydrazone formation by protonating the carbonyl oxygen, enhancing electrophilicity .

  • Excess Reagent : Molar ratios >30:1 ensure near-quantitative derivatization but risk side reactions (e.g., dehydration) .

Side Reactions and Stability

Under harsh conditions, GirT derivatives undergo decomposition:

  • Dehydration : Ecdysone derivatization at 85°C produces dh-G(p)E via 14-OH elimination .

  • pH Sensitivity : Prolonged exposure to neutral/basic pH reverses hydrazone formation .

Mitigation Strategies :

  • Use SPE/HPLC to isolate derivatives from unreacted reagents .

  • Limit reaction times to 4–12 hours at ≤70°C .

Comparative Reactivity

GirT outperforms other derivatizing agents in specific contexts:

ReagentTargetAdvantage of GirTSource
Methoxamine Steroid glucuronidesHigher ionization efficiency
Hydrazine AldehydesLower volatility, safer handling

Girard's reagent T remains indispensable for carbonyl group analysis, offering enhanced sensitivity and structural insights through tailored derivatization. Its applications span DNA damage research , food chemistry , and anti-doping analytics , underscoring its versatility in modern analytical workflows.

Scientific Research Applications

Doping Control in Sports

One of the most significant applications of Girard's Reagent T is in the field of doping control, particularly in the analysis of anabolic androgenic steroids (AASs). The reagent enhances the ionization efficiency of steroid metabolites during liquid chromatography-mass spectrometry (LC-MS) analysis.

Case Study: Steroid Metabolite Analysis

A study demonstrated that GirT was effective in derivatizing 29 sulfate conjugated metabolites and 16 glucuronides from AASs. The derivatization improved the sensitivity and specificity of the LC-MS analysis, allowing for the detection of intact phase II metabolites post-administration of mesterolone, confirming compliance with World Anti-Doping Agency (WADA) standards .

Food Safety and Quality Control

Girard's Reagent T is also utilized in food science for the detection of carbonyl compounds, such as aldehydes and ketones, which can indicate spoilage or contamination.

Case Study: Detection of Lactones in Beef

In a mass spectrometry imaging experiment, GirT was employed to analyze lactones in Japanese Black Wagyu beef. The derivatization improved the volatility and thermal stability of these compounds, facilitating their detection via MALDI-TOF-MS. The study highlighted how GirT-labeled compounds exhibited characteristic mass signals, aiding in quality control assessments .

Environmental Monitoring

The reagent has found applications in environmental science, particularly in monitoring microplastic contamination from industrial effluents.

Case Study: Microplastic Detection

Research indicated that GirT could effectively derivatize various carbonyl compounds present in microplastics, enhancing their detectability during chromatographic analysis. This application is vital for assessing pollution levels and developing remediation strategies .

Analysis of α-Dicarbonyl Compounds

Girard's Reagent T is crucial for the derivatization of α-dicarbonyl compounds, which are significant due to their toxicity and role in food degradation.

Methodology

A novel method utilizing GirT for the rapid derivatization of glyoxal and methylglyoxal was developed. The reaction reached completion within 15 minutes at room temperature, allowing for efficient separation using ion-pair reverse phase liquid chromatography. This method reduced solvent usage compared to traditional techniques .

Detection of DNA Lesions

GirT has been applied in molecular biology for the sensitive detection of DNA lesions caused by oxidative damage.

Case Study: FodU Detection

In a study focusing on 5-formyl-2'-deoxyuridine (FodU), GirT was used to form a hydrazone conjugate that significantly enhanced detection limits via LC-MS/MS methods. This application is critical for understanding mutagenic processes and assessing cellular damage from environmental factors .

Data Summary Table

Application AreaKey Findings/ResultsReference
Doping ControlEnhanced detection of steroid metabolites
Food SafetyImproved detection of lactones in beef
Environmental MonitoringEffective derivatization for microplastic analysis
Analysis of α-DicarbonylsRapid derivatization method developed
Detection of DNA LesionsEnhanced sensitivity for detecting oxidative DNA damage

Mechanism of Action

The mechanism of action of Girard’s reagent T involves the formation of a hydrazone bond between the hydrazine group of the reagent and the carbonyl group of the aldehyde or ketone. This reaction introduces a charged moiety, enhancing the detectability of the derivatized compound by mass spectrometry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Girard’s Reagent P

Girard’s reagent P (GP), another hydrazine-based derivatization agent, shares structural similarities with GT but differs in application scope:

  • Ionization profile : GP derivatives produce both [M+H]⁺ and [M+Na]⁺ ions, complicating spectral interpretation, whereas GT generates only [M]⁺ ions due to its permanent positive charge .
  • Applications : GP is preferred for steroid analysis (e.g., testosterone) due to its specificity for ketones, while GT excels in glycomics for aldehydes .

Phenylhydrazine (PHN)

PHN is a cost-effective alternative for derivatizing reducing glycans but has critical limitations:

  • Reaction stability : PHN forms Schiff bases, which are less stable than GT’s hydrazones, leading to inconsistent derivatization .
  • Sensitivity : GTOD improves MS signal intensity by 7.44–13.47× compared to PHN, particularly for sialylated glycans .
  • Spectral clarity : PHN derivatives generate multiple ion adducts ([M+Na]⁺/[M+K]⁺), complicating data analysis, whereas GT eliminates these adducts .

3-Aminoquinoline/p-Coumaric Acid

This on-target derivatization method enhances MALDI-MS sensitivity but lacks GT’s versatility:

  • Reaction conditions : Requires acid catalysis and heating, unlike GT’s room-temperature reaction .

Methylation and Amidation

Traditional derivatization methods for sialic acid stabilization:

  • Complexity : Multi-step workflows (e.g., methyl esterification) require harsh conditions (alkaline pH, heat) and extensive cleanup, whereas GTOD is a one-step process .
  • Compatibility : Methylation is incompatible with on-target derivatization, limiting high-throughput applications .

Performance Data Table

Parameter Girard’s T (GTOD) Phenylhydrazine (PHN) Girard’s P (GP) Methylation
Derivatization time 30 min (room temp) 1–2 h (acid/heating) 1–2 h (acid) 4–6 h (alkaline)
Ion type [M]⁺ [M+Na]⁺/[M+K]⁺ [M+H]⁺/[M+Na]⁺ [M+Na]⁺
Sensitivity (vs. underivatized) 7.44–13.47× improvement 3–5× improvement Not reported 5–8× improvement
Sialic acid stability Prevents desialylation No stabilization Requires amidation Stabilized via methyl esters
Workflow complexity On-target, no cleanup Off-target, cleanup Off-target, cleanup Multi-step, cleanup

Key Advantages of Girard’s Reagent T

  • Enhanced sensitivity : Detects low-abundance glycans (e.g., 0.16 µg ovalbumin-derived N-glycans) with a linear dynamic range of 78 nM–10 µM .
  • Simplified analysis : Eliminates ion adducts, enabling unambiguous differentiation of structural isomers (e.g., Neu5Ac vs. Neu5Gc) .
  • Versatility : Compatible with glycoproteins, glycosphingolipids, and free oligosaccharides .

Limitations and Alternatives

While GT is superior for glycomics, Girard’s P or PHN may be preferred in specific contexts, such as ketone-rich analytes (steroids) or low-budget workflows. Methylation remains relevant for linkage-specific sialic acid analysis when combined with GTOD .

Biological Activity

Girard's reagent T (GirT), known chemically as (hydrazinocarbonylmethyl) trimethylammonium chloride, is a versatile derivatization agent primarily used in the field of analytical chemistry. Its biological activity has garnered attention due to its ability to form stable hydrazone derivatives with carbonyl compounds, enhancing their detection and quantification in various biological matrices. This article explores the biological activity of GirT, highlighting its applications, mechanisms, and relevant case studies.

Overview of Girard's Reagent T

GirT is a water-soluble reagent that reacts with aldehydes and ketones to form hydrazone derivatives. This reaction not only facilitates the isolation of carbonyl compounds from complex mixtures but also improves the sensitivity of subsequent analytical techniques such as mass spectrometry (MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The unique structure of GirT, featuring a quaternary ammonium moiety, enhances its reactivity and solubility in polar solvents, making it particularly useful in biological applications.

The mechanism by which GirT exerts its biological activity involves the formation of hydrazone bonds with carbonyl-containing compounds. This reaction is characterized by:

  • Nucleophilic Attack : The hydrazine component of GirT attacks the carbonyl carbon.
  • Formation of Hydrazone : A stable hydrazone is formed after dehydration.
  • Increased Detection Sensitivity : The resultant derivatives exhibit enhanced ionization efficiency in MS due to their positive charge, facilitating better detection limits.

This mechanism allows for the effective quantification of various biologically relevant molecules, including steroids, peptides, and oxidative DNA damage products .

1. Detection of Oxidative DNA Damage

One significant application of GirT is in the detection of oxidative DNA damage products such as 5-formyl-2'-deoxyuridine (FodU). A study demonstrated that derivatization with GirT significantly improved the detection limits for FodU when analyzed by LC-MS/MS, achieving a detection limit of 3-4 fmol . This advancement is crucial for assessing the biological implications of oxidative stress and DNA damage in cellular contexts.

2. Imaging and Quantification of Lactones

GirT has also been utilized for imaging lactones in beef samples through matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI). The study revealed that GirT-derivatized lactones exhibited higher signal-to-noise ratios compared to non-derivatized counterparts, indicating superior detection capabilities . This application underscores the reagent's potential in food science and safety testing.

Case Study 1: Enhanced Detection Limits for FodU

In a detailed investigation into oxidative DNA damage, researchers employed GirT to derivatize FodU, resulting in significant improvements in detection sensitivity compared to underivatized samples. The study highlighted that using GirT allowed for reliable quantification even at low concentrations, emphasizing its utility in molecular biology research focused on mutagenesis .

Case Study 2: Visualization of Aroma Compounds

Another study focused on utilizing GirT for the simultaneous visualization of aroma compounds in food matrices. By employing MALDI-MSI techniques on beef sections treated with GirT, researchers could effectively map the distribution of various lactones, demonstrating how derivatization can facilitate complex analyses in food chemistry .

Data Tables

Compound Detection Method Detection Limit Reference
5-Formyl-2'-deoxyuridine (FodU)LC-MS/MS3-4 fmol
Lactones (GirT-derivatized)MALDI-MSIHigher S/N ratio

Q & A

Q. What is the primary role of Girard’s Reagent T in glycomics research?

GRT is a cationic hydrazide derivatization reagent that reacts with reducing glycans (aldehydes/ketones) under mild acidic conditions to form stable hydrazone bonds. This reaction introduces a permanent positive charge, enhancing ionization efficiency in MALDI-TOF-MS analysis. It improves sensitivity by 7.44–13.47× for neutral and sialylated glycans, simplifies spectra by eliminating sodium/potassium adducts, and prevents desialylation during MS analysis .

Q. What chemical properties make GRT suitable for glycan derivatization?

GRT’s quaternary ammonium group (trimethylacetylhydrazinium chloride) ensures water solubility and permanent positive charge, which enhances ionizability. Its hydrazide functional group selectively reacts with reducing ends of glycans at room temperature, requiring no harsh conditions (e.g., strong acids/bases). This minimizes structural degradation and enables on-target derivatization directly on MALDI plates .

Q. How does GRT compare to other hydrazide-based derivatization reagents (e.g., Girard’s P)?

Unlike Girard’s P (pyridinium-based), GRT’s trimethylammonium group reduces hydrophobicity, improving compatibility with hydrophilic glycans. GRT also produces cleaner spectra by avoiding mixed cationization ([M+Na]⁺/[M+K]⁺) seen with non-charged reagents like phenylhydrazine (PHN). This simplifies differentiation of Neu5Ac (sialic acid) and Neu5Gc (16 Da mass difference) in low-resolution MS .

Advanced Research Questions

Q. How should researchers design experiments using GRT for MALDI-TOF-MS glycomics?

Methodology :

  • Sample Prep : Dissolve glycans in water (e.g., 50 µL for GSL-derived glycans).
  • Derivatization : Apply 0.5 µL of GRT solution (10 mg/mL in methanol/water/acetic acid) directly onto MALDI plates with DHB matrix.
  • Reaction : Air-dry to complete on-target hydrazone formation (~10–15 minutes).
  • MS Settings : Use reflector positive-ion mode (20 kV acceleration voltage, 337 nm laser). Optimize laser power (90–110 mV) to avoid fragmentation .
    Validation : Include internal standards (e.g., β-cyclodextrin) for normalization and assess linearity (78 nM–10 µM) and reproducibility (RSD ≤2.96%, n=7) .

Q. How can GRT mitigate discrepancies in signal enhancement across glycan types?

Signal improvements vary with glycan structure:

  • Sialylated glycans : 9.13× enhancement (e.g., fetuin N-glycans) due to charge stabilization of sialic acids.
  • Neutral glycans : 12.96× enhancement (e.g., RNase B) due to reduced adduct interference.
    Critical Factors :
  • Sialylation status : GRT suppresses desialylation, critical for retaining labile modifications.
  • Matrix effects : Use DHB in acetonitrile/TFA for optimal crystallization .

Q. What strategies resolve contradictions in low-abundance glycan detection using GRT?

GRT improves detection of low-abundance glycans (e.g., minor sialylated species) by:

  • Enhanced Sensitivity : LOD of 0.16 µg ovalbumin-derived N-glycans.
  • Reduced Ion Suppression : Permanent charge minimizes competition during ionization.
  • Targeted Enrichment : Combine with SPE (C18/graphite carbon) to isolate derivatized glycans .

Methodological Optimization

Q. How is GRT applied in quantitative glycomics workflows?

  • Relative Quantitation : Use isotopic analogs (e.g., ¹³C-labeled GRT) for multiplexing.
  • Absolute Quantitation : Calibrate with glycan standards (e.g., lacto-N-fucopentaose I) across a linear dynamic range (R²=0.9992 for lactose).
  • Stability : Derivatized glycans are stable for ≥10 days (RSD ≤2.95%) at room temperature .

Q. Can GRT be integrated with other derivatization techniques?

Yes. For sialic acid linkage-specific analysis:

Esterification : Use EDC/HOBt in ethanol to stabilize α2,6-linked sialic acids.

GRT Derivatization : Perform sequentially on the same MALDI plate.
This dual-step approach preserves sialylation and enhances sensitivity for complex glycans .

Comparative and Validation Studies

Q. How does GRT improve data interpretation compared to non-derivatized MS?

  • Simplified Spectra : Only [M]⁺ ions are observed, avoiding ambiguous [M+Na/K]⁺ peaks.
  • Structural Discrimination : Enables differentiation of isobaric glycans (e.g., fucose vs. hexose) via accurate mass shifts.
  • High-Throughput : Reduces cleanup steps (no need to remove excess reagent) .

Q. What validation metrics confirm GRT’s robustness in glycomics?

  • Precision : Intra-day RSD=2.96% (n=7).
  • Accuracy : Spike-recovery rates of 95–105% in human milk glycans.
  • Reproducibility : Inter-laboratory validation using standardized protocols (e.g., 0.1% TFA in matrix solution) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride
Reactant of Route 2
Reactant of Route 2
(2-Hydrazino-2-oxo-ethyl)-trimethyl-ammonium;chloride

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